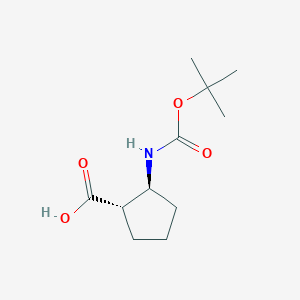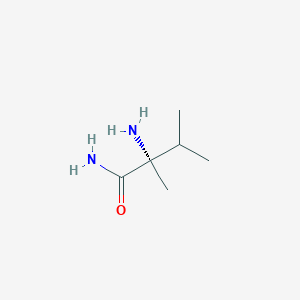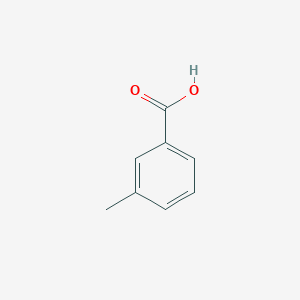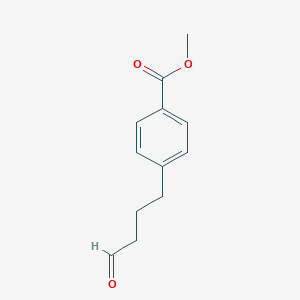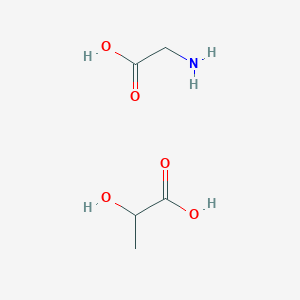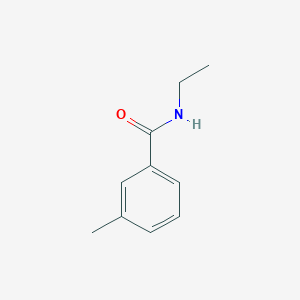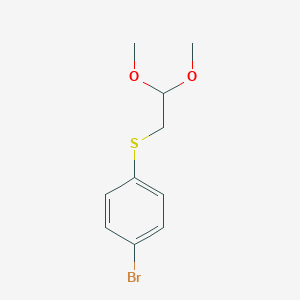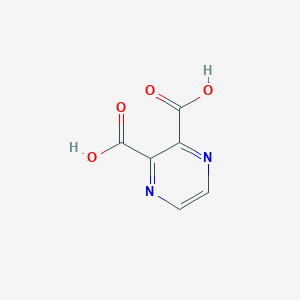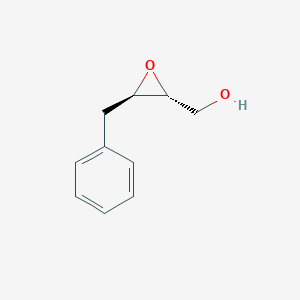
3-Benzylglycidol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzylglycidol is a chemical compound that is widely used in scientific research for its unique properties. It is a glycidol derivative that has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-Benzylglycidol is not fully understood. However, it has been found to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. Additionally, it has been found to induce apoptosis in cancer cells, which may be related to its anticancer properties.
Effets Biochimiques Et Physiologiques
3-Benzylglycidol has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, it has been found to have antiviral and antibacterial properties. It has also been found to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Benzylglycidol in lab experiments is its unique properties. It has been found to have various biological activities, making it a useful tool for studying cellular processes. Additionally, it is relatively easy to synthesize and purify, making it readily available for use in lab experiments.
One of the limitations of using 3-Benzylglycidol in lab experiments is its potential toxicity. It has been found to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments. Additionally, it may have off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are many future directions for research on 3-Benzylglycidol. One area of research is the development of new synthesis methods for 3-Benzylglycidol, which may improve its availability and purity. Additionally, further research is needed to fully understand the mechanism of action of 3-Benzylglycidol and its potential use in the treatment of various diseases. Finally, future research may focus on the development of new derivatives of 3-Benzylglycidol with improved biological activities.
Méthodes De Synthèse
3-Benzylglycidol can be synthesized through the reaction of benzaldehyde with glycidol. The reaction is typically carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is a white crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
3-Benzylglycidol has been widely used in scientific research for its unique properties. It has been found to have various biological activities, including anticancer, antiviral, and antibacterial properties. Additionally, it has been found to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
116949-62-3 |
|---|---|
Nom du produit |
3-Benzylglycidol |
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.2 g/mol |
Nom IUPAC |
[(2R,3R)-3-benzyloxiran-2-yl]methanol |
InChI |
InChI=1S/C10H12O2/c11-7-10-9(12-10)6-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m1/s1 |
Clé InChI |
XJBQHGGFOBLJDF-NXEZZACHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H]2[C@H](O2)CO |
SMILES |
C1=CC=C(C=C1)CC2C(O2)CO |
SMILES canonique |
C1=CC=C(C=C1)CC2C(O2)CO |
Autres numéros CAS |
116949-62-3 |
Synonymes |
3-benzylglycidol 3-benzylglycidol, (2R-cis)-isomer 3-benzylglycidol, (2S-cis)-isomer 3-benzylglycidol, (2S-trans)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




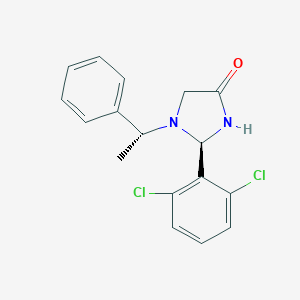
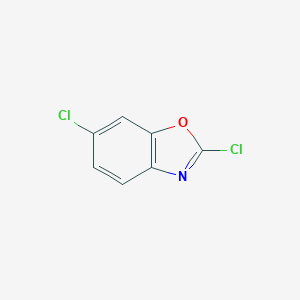
![4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate](/img/structure/B51380.png)

